N-(2-ethoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide
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Overview
Description
“N-(2-ethoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide” is a synthetic organic compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The presence of the ethoxyphenyl and methylsulfonyl groups in this compound suggests potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-ethoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide” typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.
Introduction of the Ethoxyphenyl Group: This step may involve nucleophilic substitution reactions where an ethoxyphenyl halide reacts with the azetidine ring.
Attachment of the Methylsulfonyl Group: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The azetidine ring and the ethoxyphenyl group may participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated azetidine derivatives.
Scientific Research Applications
“N-(2-ethoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide” may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible pharmacological applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N-(2-ethoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide” would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.
DNA Interaction: The compound might intercalate into DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-1-(methylsulfonyl)azetidine-2-carboxamide
- N-(2-ethoxyphenyl)-1-(methylsulfonyl)pyrrolidine-3-carboxamide
- N-(2-ethoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxylic acid
Uniqueness
“N-(2-ethoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide” is unique due to its specific substitution pattern on the azetidine ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-methylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-3-19-12-7-5-4-6-11(12)14-13(16)10-8-15(9-10)20(2,17)18/h4-7,10H,3,8-9H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQPOOOCTNIPCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CN(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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